molecular formula C24H23NO4 B4171736 ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate

ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate

Cat. No. B4171736
M. Wt: 389.4 g/mol
InChI Key: SAEXPGJKRMDBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate, also known as BPB-Et, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPB-Et is a derivative of benzoic acid and biphenyl and is synthesized through a multistep process.

Scientific Research Applications

Ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been shown to have potential therapeutic applications in several scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. In addition, ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate is not fully understood, but it is believed to act through several pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in regulating glucose and lipid metabolism. Additionally, ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression regulation.
Biochemical and Physiological Effects
ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate in lab experiments is its potential therapeutic applications. ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties, making it a promising candidate for further research. However, one limitation of using ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential therapeutic applications. Another future direction is the development of more efficient synthesis methods for ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate, which could increase its availability for research purposes. Finally, more research is needed to fully understand the mechanism of action of ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate and its potential applications in various disease states.
Conclusion
In conclusion, ethyl 2-{[2-(4-biphenylyloxy)propanoyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its multistep synthesis process, anti-inflammatory, analgesic, and anti-cancer properties, and potential neuroprotective effects make it a promising candidate for further research. However, its low solubility in water and the need for further research to fully understand its mechanism of action and potential applications are areas that need to be addressed.

properties

IUPAC Name

ethyl 2-[2-(4-phenylphenoxy)propanoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO4/c1-3-28-24(27)21-11-7-8-12-22(21)25-23(26)17(2)29-20-15-13-19(14-16-20)18-9-5-4-6-10-18/h4-17H,3H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEXPGJKRMDBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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